3,3'-Difluoro-4,4'-dimethoxy-1,1'-biphenyl
Description
Contextual Significance of Fluorinated Biaryl Systems in Modern Chemistry
In materials science, the unique properties of the carbon-fluorine bond, such as its high stability and low polarizability, make fluorinated biaryls valuable components in liquid crystal displays, organic solar cells, and other advanced materials. nih.gov The strategic incorporation of fluorine can influence the material's thermal stability, electronic properties, and intermolecular interactions.
Historical Development and Evolution of Biphenyl (B1667301) Building Blocks in Organic Synthesis
The synthesis of biphenyl derivatives has a rich history, evolving from early, often harsh, reaction conditions to the sophisticated and highly selective methods used today. Initially, methods like the Wurtz-Fittig reaction and the Ullmann reaction were employed, which often required high temperatures and the use of reactive metals like sodium or copper.
A paradigm shift in biphenyl synthesis came with the advent of transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling reaction, in particular, has become one of the most powerful and versatile methods for constructing the C-C bond between two aryl groups. nih.gov This reaction, which typically utilizes a palladium catalyst to couple an aryl boronic acid with an aryl halide, is renowned for its high yields, functional group tolerance, and relatively mild reaction conditions. Other significant contributions to the synthetic chemist's toolbox for biphenyl synthesis include the Negishi, Stille, and Hiyama cross-coupling reactions. These advancements have made a vast array of substituted biphenyls, including fluorinated and methoxylated derivatives, readily accessible for research and development.
Current Research Landscape and Strategic Importance of 3,3'-Difluoro-4,4'-dimethoxy-1,1'-biphenyl
The current research landscape for substituted biphenyls is vibrant and diverse, with applications ranging from pharmaceuticals to advanced materials. For instance, some substituted biphenyls have demonstrated significant antimicrobial and antifungal activities. Furthermore, highly fluorinated 2,2'-biphenols have been investigated for their herbicidal properties, with the substitution pattern playing a crucial role in their effectiveness.
The strategic importance of a molecule like this compound lies in the synergistic effects of its fluoro and methoxy (B1213986) substituents. The fluorine atoms can enhance metabolic stability and influence the molecule's conformation, while the methoxy groups can impact its electronic properties and potential for hydrogen bonding. This unique combination makes it a promising candidate for a variety of applications.
While specific data for this compound is scarce, we can infer its potential properties by examining a closely related isomer, 3′,4′-difluoro-2,5-dimethoxy-1,1′-biphenyl (DFDMBP) , which has been synthesized and characterized.
Below are the spectroscopic data for the related compound DFDMBP, which provide an indication of the types of signals that could be expected for this compound.
| Spectroscopic Technique | Observed Signals for 3′,4′-difluoro-2,5-dimethoxy-1,1′-biphenyl (DFDMBP) |
|---|---|
| 1H NMR (300 MHz, CDCl3) δ (ppm) | 7.4 (m, 1H), 7.2 (m, 2H), 6.8 (m, 3H), 3.8 (s, 3H), 3.82 (s, 3H) |
| 13C NMR (75 MHz, CDCl3) δ (ppm) | 151 (C–F, JCF = 7.3 Hz), 149 (C–F, JCF = 7.5 Hz), 143.8 (C–C), 136.6 (C–H), 129 (C–H), 127 (C–H), 123.6 (C–H), 118 (CH, JCF = 13.5 Hz), 116 (CH, JCF = 13.5 Hz), 26 (C–CH3) |
| FTIR (cm-1) | 3000 (m, C–H aromatic str), 2947 (m, C–H sp2 str), 2830 (m, sp3 str), 1604 (m, C–H bending), 1494 (s, C=C str), 1214 (s, C–O str) |
| UV-vis (λmax, ethyl acetate) | 315.8 nm |
The synthesis of such fluorinated and methoxylated biphenyls is often achieved through modern cross-coupling reactions, with the Suzuki-Miyaura reaction being a prominent method. This involves the palladium-catalyzed reaction of a suitably substituted arylboronic acid with an aryl halide.
| Reaction Type | Key Reagents for Synthesis of Substituted Biphenyls |
|---|---|
| Suzuki-Miyaura Coupling | Arylboronic acid, Aryl halide, Palladium catalyst, Base |
| Ullmann Reaction | Aryl halide, Copper |
| Negishi Coupling | Organozinc compound, Aryl halide, Palladium or Nickel catalyst |
| Stille Coupling | Organotin compound, Aryl halide, Palladium catalyst |
The specific positioning of the fluoro and methoxy groups in this compound is expected to influence its dihedral angle (the twist between the two phenyl rings), which in turn affects its conformational flexibility and ability to interact with biological targets or self-assemble in materials. The methoxy groups at the 4 and 4' positions can participate in hydrogen bonding and influence the electronic nature of the rings, while the fluorine atoms at the 3 and 3' positions provide metabolic stability and modulate the local electronic environment. This precise arrangement of functional groups underscores the compound's potential as a valuable building block in the rational design of new molecules with tailored properties.
Properties
IUPAC Name |
2-fluoro-4-(3-fluoro-4-methoxyphenyl)-1-methoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2O2/c1-17-13-5-3-9(7-11(13)15)10-4-6-14(18-2)12(16)8-10/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNUKTXFJTKSLGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=C(C=C2)OC)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40599544 | |
| Record name | 3,3'-Difluoro-4,4'-dimethoxy-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40599544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41860-57-5 | |
| Record name | 3,3'-Difluoro-4,4'-dimethoxy-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40599544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Strategies and Methodologies for 3,3 Difluoro 4,4 Dimethoxy 1,1 Biphenyl
Established Synthetic Pathways for the Biphenyl (B1667301) Core
The construction of the central carbon-carbon bond of the biphenyl scaffold is a critical step in the synthesis of 3,3'-Difluoro-4,4'-dimethoxy-1,1'-biphenyl. Cross-coupling reactions are the most prevalent and effective methods for this transformation.
Cross-Coupling Reactions for C-C Bond Formation
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura and Ullmann reactions, are the workhorses for the synthesis of unsymmetrical biaryls like this compound.
The Suzuki-Miyaura coupling is a versatile and widely used method for C-C bond formation due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of boronic acid reagents. researchgate.netresearchgate.net The synthesis of this compound via this method can be envisioned through two primary disconnection approaches:
Homocoupling of a suitable phenylboronic acid derivative: The reaction of two equivalents of 2-fluoro-4-methoxyphenylboronic acid can yield the desired biphenyl. While effective for symmetrical biphenyls, controlling selectivity in mixed couplings can be challenging.
Cross-coupling of an aryl halide with an arylboronic acid: A more controlled approach involves the reaction of 1-bromo-2-fluoro-4-methoxybenzene with 2-fluoro-4-methoxyphenylboronic acid. This method offers greater control over the final product structure. mdpi.comchemimpex.com
A typical Suzuki-Miyaura reaction involves a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], a base (e.g., potassium carbonate or sodium carbonate), and a solvent system, often a mixture of an organic solvent like toluene (B28343) or dioxane with water.
| Reactant A | Reactant B | Catalyst | Base | Solvent | Product |
| 1-bromo-2-fluoro-4-methoxybenzene | 2-fluoro-4-methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | This compound |
| 2-fluoro-4-methoxyphenylboronic acid | 2-fluoro-4-methoxyphenylboronic acid | Pd(OAc)₂ | K₃PO₄ | Dioxane/Water | This compound |
The Ullmann reaction , a copper-catalyzed coupling of two aryl halides, represents another classical and effective method for biphenyl synthesis. organic-chemistry.org For the synthesis of this compound, the homocoupling of 1-bromo-2-fluoro-4-methoxybenzene in the presence of a copper catalyst at elevated temperatures would yield the target molecule. While this method is robust, it often requires harsh reaction conditions and can have limitations regarding substrate scope and functional group tolerance compared to palladium-catalyzed methods. nsf.gov
De Novo Synthesis Approaches and Functional Group Interconversions
While cross-coupling reactions are dominant, de novo synthesis, which involves building the aromatic rings from acyclic precursors, can also be employed, although it is generally less common for this type of substituted biphenyl. One potential, albeit more complex, approach could involve a [4+2] cycloaddition (Diels-Alder reaction) strategy to construct one of the aromatic rings onto a pre-existing functionalized benzene (B151609) derivative, followed by aromatization.
More practically, functional group interconversions on a pre-existing, less substituted biphenyl core are a viable strategy. For instance, one could start with 4,4'-dihydroxy-1,1'-biphenyl and introduce the fluorine and methoxy (B1213986) groups in subsequent steps, as will be discussed in the regioselective functionalization section.
Regioselective Functionalization and Stereochemical Control
Achieving the precise substitution pattern of this compound often requires careful control over the introduction of fluorine and methoxy groups. This can be accomplished either by using pre-functionalized precursors in cross-coupling reactions or by the regioselective functionalization of a biphenyl core.
Introduction and Manipulation of Fluorine Substituents
The regioselective introduction of fluorine onto an aromatic ring is a well-established field in organic chemistry.
Electrophilic Fluorination: Starting with 4,4'-dimethoxy-1,1'-biphenyl, the fluorine atoms can be introduced via electrophilic fluorination. wikipedia.org Reagents such as Selectfluor® (F-TEDA-BF₄) are commonly used for this purpose. nih.gov The directing effect of the methoxy groups would favor fluorination at the ortho positions (3 and 3'), leading to the desired product. The reaction conditions, including the choice of solvent and temperature, would need to be optimized to achieve high regioselectivity and yield.
| Starting Material | Fluorinating Agent | Solvent | Product |
| 4,4'-dimethoxy-1,1'-biphenyl | Selectfluor® | Acetonitrile | This compound |
Nucleophilic Fluorination: An alternative strategy involves a nucleophilic aromatic substitution (SₙAr) reaction. This would typically require a biphenyl precursor with leaving groups (e.g., nitro or chloro groups) at the 3 and 3' positions and activated by electron-withdrawing groups. However, for the target molecule, this is a less direct approach. A more feasible nucleophilic route would be the Balz-Schiemann reaction, starting from 3,3'-diamino-4,4'-dimethoxy-1,1'-biphenyl. Diazotization of the amino groups followed by treatment with a fluoride (B91410) source, such as fluoroboric acid (HBF₄), would yield the desired difluorinated product.
Strategies for Selective Methoxy Group Incorporation and Derivatization
The methoxy groups can be introduced either by using methoxy-substituted precursors or by the O-methylation of a dihydroxybiphenyl derivative.
Williamson Ether Synthesis: A common and effective method for the synthesis of aryl methyl ethers is the Williamson ether synthesis. Starting from 3,3'-difluoro-1,1'-biphenyl-4,4'-diol, treatment with a methylating agent such as dimethyl sulfate (B86663) or methyl iodide in the presence of a base (e.g., potassium carbonate) would yield this compound. The synthesis of the dihydroxy precursor could be achieved through various methods, including the demethylation of a dimethoxybiphenyl derivative or through coupling reactions of appropriate hydroxy-substituted precursors.
| Starting Material | Methylating Agent | Base | Solvent | Product |
| 3,3'-difluoro-1,1'-biphenyl-4,4'-diol | Dimethyl sulfate | K₂CO₃ | Acetone | This compound |
Emerging and Sustainable Synthetic Protocols
In line with the principles of green chemistry, efforts are being made to develop more sustainable and efficient synthetic methods.
Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate many organic reactions, including Suzuki-Miyaura cross-couplings. nih.govbrazilianjournals.com.br The application of microwave heating can lead to shorter reaction times, higher yields, and often cleaner reaction profiles for the synthesis of fluorinated biphenyls. mdpi.com
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the formation of C-C bonds under mild conditions. mdpi.combeilstein-journals.orgnih.gov This methodology could potentially be applied to the synthesis of this compound, offering a more sustainable alternative to traditional transition-metal-catalyzed cross-coupling reactions.
Biocatalysis: The use of enzymes in organic synthesis is a rapidly growing field, offering high selectivity and mild reaction conditions. nih.govthe-innovation.orgthe-innovation.org While specific enzymes for the direct synthesis of this compound may not be readily available, enzymatic methods could be employed for the synthesis of chiral precursors or for selective functional group manipulations on the biphenyl core. For example, enzymes could be used for the stereoselective hydroxylation or demethylation of related biphenyl compounds.
Catalyst Development for Efficient and Selective Transformations
The efficiency and selectivity of biphenyl synthesis, particularly through cross-coupling reactions, are heavily reliant on the catalyst employed. jocpr.com Palladium-catalyzed reactions have been the workhorse in this field, and continuous research focuses on developing more active, stable, and selective catalyst systems. jocpr.comresearchgate.net
A major breakthrough in this area has been the development of catalysts based on bulky, electron-rich phosphine (B1218219) ligands and N-heterocyclic carbenes (NHCs). researchgate.net These ligands enhance the activity of the palladium center, allowing for the coupling of less reactive aryl chlorides, which are more cost-effective and readily available than the corresponding bromides and iodides. researchgate.net The use of such advanced catalysts often allows for lower catalyst loadings, milder reaction conditions, and shorter reaction times, contributing to both the economic and environmental viability of the process. nih.gov
For the synthesis of sterically hindered biphenyls, such as those with ortho-substituents like the fluorine atoms in this compound, catalyst design is particularly crucial. The steric bulk of the ligands can be tuned to facilitate the coupling of challenging substrates that are prone to low yields with traditional catalysts. nih.gov For example, CataXCium A Pd G3 has been identified as a highly effective catalyst for the Suzuki-Miyaura cross-coupling of unprotected ortho-bromoanilines, demonstrating the power of modern catalyst systems to overcome steric challenges. nih.gov
The development of heterogeneous catalysts is another important frontier. These catalysts are supported on solid materials, which allows for easy separation from the reaction mixture and recycling, a key principle of green chemistry. researchgate.net Palladium immobilized on porous organic polymers (Pd@AEPOP) has been shown to be an effective and reusable heterogeneous catalyst for Suzuki reactions. researchgate.net
The table below presents data on various catalyst systems used in Suzuki-Miyaura cross-coupling reactions for the synthesis of biphenyl derivatives.
| Catalyst | Ligand Type | Substrates | Key Advantages | Reference |
| Palladium Complexes | Bulky, electron-rich phosphines | Aryl chlorides | High activity for less reactive substrates | researchgate.net |
| Pd(dppf)Cl₂ | Diphosphine | ortho-bromoanilines, boronates | Effective for sterically hindered substrates | nih.gov |
| Pd@AEPOP | - | Aryl iodides | Heterogeneous, recyclable | researchgate.net |
| Pd(OAc)₂/PPh₃ | Triarylphosphine | Arylboronic acids, (E)-bromostilbene | Mild conditions | scielo.br |
This table is interactive. Users can sort and filter the data.
Mechanistic Organic Chemistry and Reactivity Profile of 3,3 Difluoro 4,4 Dimethoxy 1,1 Biphenyl
Elucidation of Reaction Mechanisms in Transformations Involving the Biphenyl (B1667301) Moiety
The synthesis of the 3,3'-Difluoro-4,4'-dimethoxy-1,1'-biphenyl core itself, along with its subsequent transformations, often involves mechanisms centered on the biphenyl structure. Transition-metal-catalyzed cross-coupling reactions are paramount for constructing the C-C bond linking the two aryl rings.
A common synthetic route involves the Suzuki coupling, where an arylboronic acid reacts with an aryl halide in the presence of a palladium catalyst and a base. For instance, the coupling of 2-fluoro-4-methoxyphenylboronic acid with 1-bromo-2-fluoro-4-methoxybenzene would proceed through a well-established catalytic cycle:
Oxidative Addition : The Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide.
Transmetalation : The aryl group from the boronic acid derivative is transferred to the palladium center.
Reductive Elimination : The two aryl groups are coupled, forming the biphenyl C-C bond and regenerating the Pd(0) catalyst.
The electronic properties of the fluoro and methoxy (B1213986) substituents influence the efficiency of these steps. The electron-withdrawing nature of fluorine can facilitate oxidative addition, while the electron-donating methoxy group impacts the nucleophilicity of the organoboron reagent.
Transformations of the biphenyl moiety can also include dearomatization reactions under specific conditions, although this is less common. The stability of the aromatic system provides a significant thermodynamic barrier to such reactions.
Exploration of Electrophilic and Nucleophilic Aromatic Substitution Pathways
The reactivity of the aromatic rings in this compound towards substitution reactions is dictated by the combined electronic effects of the methoxy and fluoro substituents.
Electrophilic Aromatic Substitution (EAS)
In EAS, an electrophile replaces a hydrogen atom on the aromatic ring. The reaction proceeds via a two-step addition-elimination mechanism involving a positively charged intermediate known as an arenium ion or sigma complex. msu.edubyjus.com The rate and regioselectivity of the reaction are governed by the ability of the substituents to stabilize this intermediate.
Methoxy Group (-OCH₃) : Located at the C4 and C4' positions, the methoxy group is a powerful activating group. It exerts a weak electron-withdrawing inductive effect (-I) but a strong electron-donating resonance effect (+R). The +R effect dominates, increasing the electron density of the ring and stabilizing the arenium ion, thus accelerating the reaction. It is an ortho, para-director.
Fluoro Group (-F) : Positioned at C3 and C3', the fluorine atom is a deactivating group. Its strong -I effect withdraws electron density from the ring, slowing the reaction rate compared to benzene (B151609). libretexts.org However, its +R effect (though weaker than its -I effect) directs incoming electrophiles to the ortho and para positions by stabilizing the corresponding arenium ion intermediates. masterorganicchemistry.com
In the this compound system, the powerful activating and directing effect of the methoxy group at C4 dominates. It strongly directs incoming electrophiles to its ortho positions, C3 and C5. Since C3 is already substituted with fluorine, the primary site for electrophilic attack is the C5 (and C5') position. Substitution at C5 is favored as the positive charge in the arenium ion intermediate can be effectively delocalized by the lone pairs of the adjacent methoxy group.
| Position of Attack | Key Resonance Contributor for Arenium Ion | Predicted Outcome |
|---|---|---|
| C5 / C5' | Positive charge on C4, stabilized by +R effect of -OCH₃ | Major Product |
| C2 / C2' | Sterically hindered; less favorable stabilization | Minor or No Product |
| C6 / C6' | Meta to the activating -OCH₃ group; less favorable | Minor or No Product |
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution typically requires the presence of strong electron-withdrawing groups positioned ortho or para to a leaving group. libretexts.org The reaction generally follows an addition-elimination pathway through a negatively charged Meisenheimer complex. libretexts.org
In this compound, the fluorine atom could potentially act as a leaving group. However, the ring is not sufficiently activated for a facile SNAr reaction. There are no strong electron-withdrawing groups like a nitro group (-NO₂) ortho or para to the fluorine. Instead, the presence of the electron-donating methoxy group at the para position (C4) would destabilize the negative charge of the Meisenheimer intermediate, making the standard SNAr mechanism unfavorable under typical conditions. youtube.com For SNAr to occur, harsh reaction conditions or alternative mechanisms, such as those involving transition-metal catalysis, would likely be necessary. researchgate.netnih.gov
Radical and Organometallic Reactivity in the Context of the Fluorinated Biphenyl System
Radical Reactivity
The fluorinated biphenyl system can participate in reactions involving radical intermediates. Fluorinated radicals often exhibit high reactivity and unique selectivity. researchgate.net Reactions could be initiated by photoredox catalysis or radical initiators. nih.gov For example, a radical species could add to one of the aromatic rings to form a cyclohexadienyl radical, which could then undergo further reactions. fluorine1.ru The C-H bonds of the aromatic rings or the methyl groups of the methoxy substituents could also be susceptible to hydrogen atom abstraction under certain radical conditions, leading to further functionalization.
Organometallic Reactivity
A key transformation in this area is Directed ortho-metalation (DoM) . This reaction involves the deprotonation of an aromatic C-H bond positioned ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. wikipedia.org The resulting organometallic species can then be trapped with various electrophiles.
Both the methoxy and fluoro groups can function as DMGs. uwindsor.caorganic-chemistry.org
The methoxy group at C4 directs metalation to the C3 and C5 positions.
The fluoro group at C3 directs metalation to the C2 and C4 positions.
There is competition between these directing effects. Generally, the methoxy group is a more effective DMG than the fluoro group. Therefore, deprotonation is expected to occur preferentially at the C5 position, which is ortho to the methoxy group. This regioselectivity provides a powerful method for introducing a wide range of functional groups specifically at the C5 and C5' positions of the biphenyl core. The mechanism involves initial coordination of the organolithium reagent to the heteroatom of the DMG, which delivers the base to the adjacent ortho proton. wikipedia.org
| Directing Group | Potential Site of Metalation | Relative Directing Strength | Predicted Outcome |
|---|---|---|---|
| 4-Methoxy (-OCH₃) | C5 | Moderate to Strong | Major Site of Lithiation |
| 3-Fluoro (-F) | C2 | Moderate | Minor Site of Lithiation |
Stereochemical Implications in Asymmetric Synthesis Utilizing Biphenyl Derivatives
A significant stereochemical feature of substituted biphenyls is atropisomerism , a type of axial chirality that arises from hindered rotation around the single bond connecting the two aryl rings. pharmaguideline.comcutm.ac.in For atropisomerism to be observed and for enantiomers to be isolable at room temperature, the rotational barrier must be sufficiently high (typically > 22 kcal/mol). wikipedia.orglibretexts.org This high barrier is usually created by the presence of bulky substituents at the ortho positions (C2, C2', C6, and C6'). scribd.com
The parent compound, this compound, lacks substituents in the ortho positions. The groups at the C3 and C3' positions are not large enough to significantly restrict rotation around the C1-C1' bond under normal conditions. Therefore, this molecule itself is achiral and would not be resolved into stable enantiomers.
However, this biphenyl system can serve as a scaffold in asymmetric synthesis. The reactivity patterns described previously, particularly directed ortho-metalation, could be employed to introduce bulky groups at the ortho positions (C2, C2', C6, or C6'). For example, if a bulky substituent were introduced at the C2 and C2' positions, the resulting derivative could exhibit atropisomerism. If this functionalization is carried out using chiral reagents or catalysts, it could lead to an enantioselective synthesis of a new axially chiral biphenyl. chemrxiv.orgacs.org Such chiral biphenyls are highly valuable as ligands in asymmetric catalysis. researchgate.net
Theoretical and Computational Chemistry of 3,3 Difluoro 4,4 Dimethoxy 1,1 Biphenyl
Applications of 3,3 Difluoro 4,4 Dimethoxy 1,1 Biphenyl in Advanced Materials Science
Integration into Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)
Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are classes of porous crystalline materials with vast potential in gas storage, catalysis, and sensing. The design of these frameworks relies on the precise selection of organic linkers to control pore size, geometry, and functionality. Fluorinated and methoxy-functionalized biphenyls are theoretically interesting candidates for such linkers due to their potential to introduce specific electronic properties and influence intermolecular interactions within the framework. However, no published research could be found that specifically utilizes 3,3'-Difluoro-4,4'-dimethoxy-1,1'-biphenyl as a linker in the synthesis of either COFs or MOFs.
The design of linkers for COFs and MOFs is a critical aspect of their synthesis. nih.govnih.gov Key considerations include the length, rigidity, symmetry, and functional groups of the organic molecule. While one could hypothesize about the design principles for a linker based on this compound—considering the impact of the fluorine and methoxy (B1213986) groups on the electronic nature and steric hindrance of the molecule—no concrete examples or theoretical studies pertaining to this specific compound have been reported.
The characterization of COFs and MOFs involves a suite of techniques to determine their structure, porosity, and stability. These typically include X-ray diffraction (XRD), gas adsorption analysis (e.g., BET analysis), and various spectroscopic methods. Without any synthesized frameworks incorporating this compound, there is no characterization data to present.
Utilization in Supramolecular Chemistry and Self-Assembly Processes
Supramolecular chemistry involves the study of non-covalent interactions to create complex, functional assemblies. The fluorine and methoxy groups on the biphenyl (B1667301) scaffold of this compound could potentially direct self-assembly processes through dipole-dipole interactions, hydrogen bonding (with appropriate partners), and π-π stacking. Nevertheless, no studies have been published that explore the supramolecular behavior of this specific compound.
Non-Covalent Interactions and Directed Self-Assembly of Biphenyl Units
The self-assembly of biphenyl units into well-defined supramolecular structures is governed by a delicate balance of non-covalent interactions. In the case of this compound, the presence of fluorine and methoxy groups introduces specific intermolecular forces that can be harnessed to direct the assembly process.
The torsional angle between the two phenyl rings in biphenyl derivatives is a critical parameter influencing their packing and, consequently, their material properties. The presence of ortho-substituents, such as the fluorine atoms in this molecule, generally leads to a non-planar conformation in the gas phase to minimize steric hindrance. nih.govresearchgate.net However, in the solid state, crystal packing forces can favor a more planar conformation. researchgate.netnih.gov The balance between intramolecular steric repulsion and intermolecular stabilizing interactions determines the final dihedral angle.
Computational studies on related fluorinated biphenyls have shown that the introduction of fluorine atoms can influence the electronic properties and reactivity of the molecule, which in turn affects the nature and strength of non-covalent interactions. nih.gov The electron-withdrawing nature of fluorine can polarize the C-F bond, creating localized areas of positive and negative electrostatic potential that can engage in specific intermolecular contacts.
The directed self-assembly of this compound units can lead to the formation of various supramolecular motifs, such as one-dimensional stacks, two-dimensional sheets, or more complex three-dimensional networks. The precise control over these structures is crucial for tailoring the macroscopic properties of the resulting materials.
Formation of Supramolecular Aggregates and Host-Guest Systems
The ability of this compound to form well-defined supramolecular aggregates opens up possibilities for its use in host-guest chemistry. mdpi.com The organized assembly of these molecules can create cavities or channels capable of encapsulating smaller guest molecules. The size, shape, and chemical nature of these cavities are determined by the packing of the biphenyl units.
The fluorine and methoxy substituents can play a dual role in host-guest systems. They can contribute to the structural integrity of the host framework through non-covalent interactions and also interact directly with the encapsulated guest molecule. For instance, the electron-rich oxygen atoms of the methoxy groups could interact favorably with electron-deficient guests, while the fluorinated regions might prefer to interact with electron-rich species. This functionalization of the cavity lining allows for a degree of selectivity in guest binding.
Research on fluorinated aromatic compounds has shown that they can engage in specific interactions that are useful in designing host-guest systems. nih.gov The unique electronic character of the C-F bond can lead to favorable interactions with various functional groups on guest molecules. Similarly, biphenyl-based macrocycles have been shown to form stable host-guest complexes with a variety of organic molecules. mdpi.com
The formation of these supramolecular aggregates can be influenced by external stimuli such as solvent, temperature, and the presence of specific guest molecules, allowing for the dynamic and reversible assembly and disassembly of these systems. This responsiveness is a key feature for the development of smart materials.
| Interaction Type | Potential Role in Self-Assembly |
| π–π Stacking | Primary driving force for the association of aromatic rings, leading to columnar or lamellar structures. |
| C–H···F Hydrogen Bonds | Directional interactions that contribute to the specificity and stability of the crystal packing. |
| C–H···O Hydrogen Bonds | Act as additional stabilizing forces, influencing the relative orientation of molecules. |
| Dipole-Dipole Interactions | Arise from the polarized C-F and C-O bonds, contributing to the overall lattice energy. |
Application as a Ligand in Coordination Chemistry and Catalysis
The biphenyl scaffold is a common motif in the design of ligands for coordination chemistry and catalysis. The introduction of substituents onto the biphenyl core allows for the fine-tuning of the ligand's steric and electronic properties, which in turn influences the behavior of the resulting metal complexes.
Synthesis and Characterization of Metal Complexes Featuring this compound Ligands
While direct synthesis and characterization of metal complexes with this compound as a primary ligand are not extensively reported in the literature, the principles of coordination chemistry allow for predictions of its behavior. This biphenyl derivative can act as a ligand in several ways. For instance, it could be functionalized with donor groups (e.g., phosphines, amines) to create chelating ligands. The electronic properties of the biphenyl unit would then modulate the donor strength of these coordinating groups.
The presence of fluorine atoms generally increases the oxidative stability of metal complexes and can influence their catalytic activity. nsf.gov The electron-withdrawing nature of fluorine can decrease the electron density on the metal center, which can be beneficial in certain catalytic cycles. Conversely, the electron-donating methoxy groups would counteract this effect to some extent, providing a means to electronically tune the ligand.
The synthesis of such complexes would likely follow standard procedures for the preparation of metal-phosphine or metal-amine complexes. For example, reaction of a functionalized derivative of this compound with a suitable metal precursor, such as a palladium(II) or platinum(II) salt, would be expected to yield the corresponding coordination compound. nih.govrsc.orguef.firesearchgate.net
Characterization of these hypothetical complexes would involve a range of spectroscopic and analytical techniques. NMR spectroscopy (¹H, ¹³C, ¹⁹F, ³¹P if applicable) would provide information about the ligand's coordination environment. X-ray crystallography would be crucial for determining the precise geometry of the metal complex and for analyzing the intramolecular and intermolecular interactions. mdpi.comnih.gov
Catalytic Applications of Novel Coordination Compounds
Metal complexes featuring biphenyl-based ligands have found widespread application in catalysis, particularly in cross-coupling reactions. nih.gov Palladium complexes with biaryl phosphine (B1218219) ligands are highly effective catalysts for reactions such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Heck couplings. rsc.org
The performance of these catalysts is highly dependent on the steric and electronic properties of the biphenyl ligand. The ortho-fluoro substituents in this compound would provide steric bulk near the metal center, which can promote reductive elimination, a key step in many cross-coupling catalytic cycles. The electronic effects of the fluoro and methoxy groups would influence the rates of oxidative addition and reductive elimination.
For example, fluorinated phosphine ligands have been shown to accelerate gold(I)-catalyzed reactions by making the organo-gold intermediates more reactive. researchgate.netuq.edu.au It is plausible that palladium or platinum complexes of a phosphine-functionalized this compound could exhibit enhanced catalytic activity or selectivity in various transformations.
The combination of electron-withdrawing and electron-donating groups on the same ligand backbone offers a unique opportunity for catalyst design. This "push-pull" electronic effect could lead to novel reactivity or improved catalyst stability. The development of catalysts based on this ligand scaffold could lead to more efficient and selective synthetic methodologies for the preparation of complex organic molecules.
| Metal Center | Potential Catalytic Application | Rationale |
| Palladium | Suzuki-Miyaura, Heck, Buchwald-Hartwig | Biphenyl phosphine ligands are well-established for these reactions. The substituents could enhance catalyst performance. rsc.orgbeilstein-journals.org |
| Platinum | Hydrosilylation, Hydroformylation | Platinum complexes are known to catalyze these transformations. Ligand tuning is key to activity and selectivity. |
| Gold | Enyne Cyclizations, Hydroarylation | Fluorinated phosphine ligands have shown to accelerate Au(I) catalysis. uq.edu.au |
| Nickel | Cross-coupling of C-F bonds | Nickel catalysts are effective for the activation of strong C-F bonds. beilstein-journals.org |
3,3 Difluoro 4,4 Dimethoxy 1,1 Biphenyl As a Precursor in Specialized Organic Transformations
Synthesis of Complex Organic Intermediates for Advanced Chemical Research
The chemical architecture of 3,3'-Difluoro-4,4'-dimethoxy-1,1'-biphenyl allows for its conversion into a range of complex organic intermediates. A key transformation is the demethylation of the methoxy (B1213986) groups to yield 3,3'-Difluoro-4,4'-dihydroxy-1,1'-biphenyl. This dihydroxy derivative is a crucial intermediate for further chemical modifications. The presence of the fluorine atoms ortho to the hydroxyl groups influences the acidity and reactivity of these groups, offering unique synthetic opportunities.
The dihydroxy intermediate can undergo a variety of reactions, including etherification and esterification, to introduce diverse functionalities. These reactions are fundamental in the construction of more elaborate molecular frameworks. For instance, the diol can be reacted with various alkyl or aryl halides to form a series of tailored diether compounds. Similarly, reaction with acyl chlorides or anhydrides can produce a range of diester derivatives. These transformations are instrumental in creating molecules with specific steric and electronic properties required for advanced chemical research, including medicinal chemistry and catalyst development.
Table 1: Examples of Complex Organic Intermediates Derived from 3,3'-Difluoro-4,4'-dihydroxy-1,1'-biphenyl
| Intermediate Class | General Structure | Potential Research Area |
| Diethers | R-O-Ar-Ar-O-R | Polymer building blocks, liquid crystals |
| Diesters | R-COO-Ar-Ar-OOC-R | Functional materials, pro-drug synthesis |
| Dicarbonates | R-OCO-O-Ar-Ar-O-COO-R | Monomers for polycarbonates |
Derivatization for Optoelectronic and Electronic Materials Research
The inherent properties of the this compound core, such as thermal stability and rigidity, make its derivatives promising candidates for applications in optoelectronic and electronic materials. Following demethylation to the dihydroxy analogue, this compound serves as a valuable monomer in the synthesis of high-performance polymers.
Specifically, 3,3'-Difluoro-4,4'-dihydroxy-1,1'-biphenyl is a suitable monomer for the synthesis of poly(aryl ether ketone)s (PAEKs). In these polymerization reactions, the dihydroxy monomer is reacted with activated difluoroaromatic compounds, such as 4,4'-difluorobenzophenone. The electron-withdrawing fluorine atoms on the biphenyl (B1667301) backbone of the precursor enhance the electrophilicity of the adjacent carbon atoms, facilitating nucleophilic aromatic substitution reactions. The resulting PAEK polymers are known for their excellent thermal stability, chemical resistance, and mechanical properties, making them suitable for demanding applications in the aerospace and electronics industries.
Furthermore, the rigid and linear nature of the biphenyl unit, combined with the influence of the fluorine substituents on the molecule's dipole moment and polarizability, makes derivatives of this compound attractive for the development of liquid crystals. By attaching suitable mesogenic (liquid crystal-forming) side chains to the dihydroxy intermediate, it is possible to design novel liquid crystalline materials with specific phase behaviors and electro-optical properties.
Table 2: Potential Polymer Architectures from 3,3'-Difluoro-4,4'-dihydroxy-1,1'-biphenyl
| Polymer Type | Comonomer Example | Key Properties of Resulting Polymer |
| Poly(aryl ether ketone) | 4,4'-Difluorobenzophenone | High thermal stability, chemical resistance |
| Polyester | Terephthaloyl chloride | Good mechanical strength, processability |
| Polycarbonate | Phosgene | Optical clarity, toughness |
Development of Specialized Reagents and Fine Chemicals
The unique substitution pattern of this compound also positions it as a precursor for the development of specialized reagents and fine chemicals. The presence of fluorine atoms can significantly alter the biological activity and physicochemical properties of organic molecules. Therefore, this compound can be used as a starting material for the synthesis of novel fluorinated compounds for applications in the pharmaceutical and agrochemical industries.
The reactivity of the aromatic rings can be exploited to introduce further functional groups, leading to the creation of complex building blocks. For example, electrophilic aromatic substitution reactions can be directed to specific positions on the biphenyl core, enabling the synthesis of multifunctional derivatives. These derivatives can then be used as specialized reagents in organic synthesis, for instance, as ligands for metal catalysts or as building blocks for the construction of complex natural products. The controlled introduction of fluorine via this precursor allows for the fine-tuning of the electronic and steric properties of the target molecules.
Future Research Directions and Concluding Perspectives on 3,3 Difluoro 4,4 Dimethoxy 1,1 Biphenyl
Unexplored Synthetic Avenues and Methodological Challenges
The synthesis of fluorinated biphenyl (B1667301) compounds is often achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura (SM) reaction being one of the most extensively utilized methods due to its reliability and the relatively benign nature of boronic acids. nih.govacs.org However, an over-reliance on this single strategy may overlook other potentially more efficient or versatile synthetic routes.
Unexplored Avenues: Future research could systematically investigate alternative cross-coupling reactions for the synthesis of 3,3'-Difluoro-4,4'-dimethoxy-1,1'-biphenyl. A comparative analysis of different methodologies could reveal superior routes in terms of yield, purity, and cost-effectiveness.
Hiyama Coupling: This reaction utilizes organosilicon compounds and offers a fluoride-activated alternative to the Suzuki coupling. nih.gov Investigating the Hiyama coupling could provide a pathway that avoids boronic acids and their potential side reactions.
Negishi and Stille Couplings: While often requiring more sensitive organometallic reagents (organozinc and organotin, respectively), these methods can sometimes offer different reactivity profiles and may be advantageous for specific precursors.
Homocoupling Reactions: Nickel(0)-catalyzed homocoupling of an appropriate aryl halide precursor, such as 2-fluoro-4-methoxy-bromobenzene, could provide a direct route to the symmetrical biphenyl structure. researchgate.net
Methodological Challenges: Regardless of the chosen synthetic path, several challenges must be addressed:
Precursor Availability: The synthesis is contingent on the availability and cost of the starting halogenated fluoro-anisole derivatives. Developing efficient, scalable routes to these precursors is a critical first step. nih.gov
Catalyst Optimization: Palladium-based catalysts are common, but their efficiency can be highly dependent on the choice of ligands and reaction conditions. nih.gov A significant challenge lies in identifying the optimal catalyst-ligand system that maximizes yield and minimizes catalyst loading for industrial scalability.
Purification: The separation of the desired biphenyl product from unreacted starting materials, homocoupled byproducts from a single precursor, and catalyst residues can be challenging. Research into advanced purification techniques, such as continuous crystallization or specialized chromatography, would be beneficial.
Regioselectivity: In syntheses starting from polysubstituted benzene (B151609) rings, ensuring the correct regiochemistry of the final biphenyl product is paramount.
A summary of potential synthetic explorations is presented below.
| Coupling Reaction | Organometallic Reagent | Key Advantages / Research Focus |
| Suzuki-Miyaura | Arylboronic acid | Well-established, but requires optimization of base and solvent systems for this specific substrate. nih.gov |
| Hiyama | Organosilane | Avoids boronic acids; requires investigation into effective fluoride (B91410) activation methods. nih.gov |
| Negishi | Organozinc | Often highly reactive; focus on managing reagent sensitivity and improving functional group tolerance. |
| Stille | Organotin | Tolerant of many functional groups, but toxicity of tin reagents is a major drawback. |
| Ullmann | Copper catalyst | A classic method; research could focus on modern, lower-temperature, ligand-assisted versions. nih.gov |
Potential for Novel Material Discovery and Functionalization Through Derivatization
The true value of this compound lies in its potential as a versatile building block. researchgate.net The existing fluoro and methoxy (B1213986) groups provide handles for subsequent chemical modifications, opening pathways to a vast array of novel materials with tailored properties.
Functionalization Strategies:
O-Demethylation: The methoxy groups can be selectively cleaved to yield the corresponding dihydroxy compound, 3,3'-Difluoro-4,4'-dihydroxy-1,1'-biphenyl. This transformation unlocks access to a new class of derivatives, as the phenolic hydroxyl groups can be used as points for esterification, etherification, or polymerization.
Electrophilic Aromatic Substitution: The electron-donating methoxy groups and electron-withdrawing fluoro groups create a specific electronic landscape on the aromatic rings. This directs the position of further substitutions (e.g., nitration, halogenation, acylation), allowing for the controlled introduction of new functional moieties. nih.gov
Lithiation and Subsequent Quenching: Directed ortho-metalation could potentially be used to introduce substituents adjacent to the existing groups, further expanding the range of possible derivatives.
Potential for Novel Materials: By strategically derivatizing the core structure, researchers could target the development of advanced functional materials.
Liquid Crystals: Fluorinated biphenyls are a cornerstone of liquid crystal technology. nih.gov Derivatization of the this compound core with various alkyl or alkoxy chains could lead to new liquid crystalline materials with unique phase behavior and dielectric properties.
Bioactive Molecules: The biphenyl scaffold is a privileged structure in medicinal chemistry. researchgate.netresearchgate.net Functionalization could be used to synthesize analogues of known drugs or to create novel compounds for screening against various biological targets, such as NLRP3 inflammasome inhibitors. nih.gov
Functional Polymers: The dihydroxy derivative could serve as a monomer for the synthesis of high-performance polymers like polyethers or polyesters. The fluorine content would be expected to enhance thermal stability, chemical resistance, and modify the optical properties of the resulting polymers.
| Derivatization Reaction | Target Functional Group | Potential Application Area |
| O-Demethylation | -OH (hydroxyl) | Monomer for high-performance polymers (polycarbonates, polyesters). |
| Etherification | -OR (alkoxy) | Liquid crystal design, modification of solubility. nih.gov |
| Nitration | -NO2 (nitro) | Intermediate for dyes, synthesis of amino derivatives. |
| Acylation | -C(O)R (acyl) | Building block for pharmaceuticals, photosensitizers. nih.gov |
| Suzuki Coupling | -Aryl (biaryl extension) | Development of conjugated materials for organic electronics. acs.org |
Integration with Emerging Technologies in Chemical Synthesis and Materials Science
Advancements in technology offer powerful new tools to overcome existing challenges and accelerate the research and development cycle for compounds like this compound.
Artificial Intelligence (AI) and Machine Learning: AI algorithms can revolutionize both synthesis and material discovery. kreddsci.com These tools can predict the outcomes of chemical reactions, suggest optimal synthetic routes, and minimize the need for extensive trial-and-error experimentation. kreddsci.com In materials science, machine learning models can predict the properties of hypothetical derivatives, allowing researchers to computationally screen thousands of potential structures and prioritize the most promising candidates for synthesis.
Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch processing. kreddsci.com By conducting reactions in small, controlled streams, it allows for precise control over parameters like temperature, pressure, and reaction time. kreddsci.com This leads to improved yields, higher purity, enhanced safety, and easier scalability—all critical factors for the efficient synthesis of this biphenyl and its derivatives.
Microwave-Assisted Synthesis: This technique uses microwave radiation to rapidly and uniformly heat reaction mixtures, often dramatically reducing reaction times from hours to minutes. kreddsci.com Applying this to the synthesis and functionalization of this compound could significantly accelerate the pace of research.
Automated Synthesis Platforms: The integration of robotics and software can create automated platforms for high-throughput synthesis and screening. Such systems could be used to rapidly generate a library of derivatives based on the core biphenyl structure and evaluate their properties, fast-tracking the discovery of novel materials.
| Technology | Application in Research and Development | Potential Impact |
| AI / Machine Learning | Predicting reaction outcomes, optimizing synthetic pathways, screening virtual libraries of derivatives. kreddsci.com | Reduced experimental costs, accelerated discovery of new materials with desired properties. |
| Flow Chemistry | Scalable and safe synthesis, precise control over reaction conditions, improved product purity. kreddsci.com | Enables efficient production for both research and potential commercial applications. |
| Microwave-Assisted Synthesis | Rapid optimization of reaction conditions, acceleration of derivatization reactions. kreddsci.com | Increased speed of research and development cycles. |
| Automated Synthesis | High-throughput generation of compound libraries for screening. | Faster identification of lead compounds for materials or pharmaceutical applications. |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
